![molecular formula C9H17NO3 B13708962 Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the reaction of ®-3-(Hydroxymethyl)pyrrolidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrrolidine attacks the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide a more sustainable and scalable approach to its synthesis .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the ester group results in the formation of an alcohol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets .
Comparación Con Compuestos Similares
Ethyl 2-pyrrolidineacetate: Similar structure but lacks the hydroxymethyl group.
Methyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to the presence of both the hydroxymethyl group and the ethyl acetate moiety. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h8,11H,2-7H2,1H3 |
Clave InChI |
HPCWOISNYGGLAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



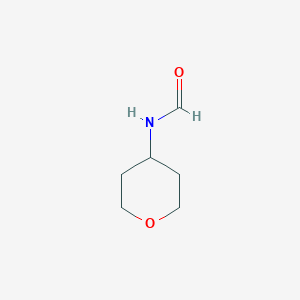
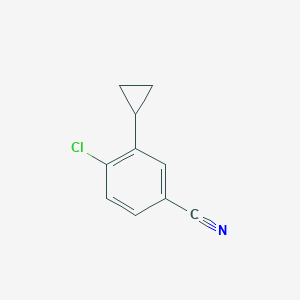
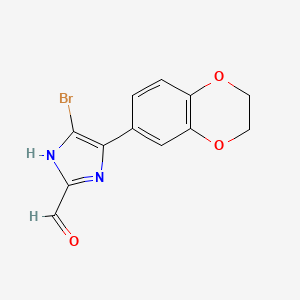


![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
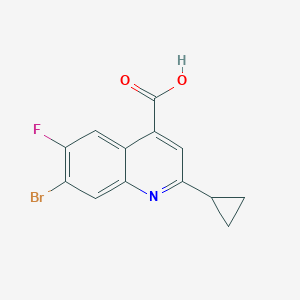
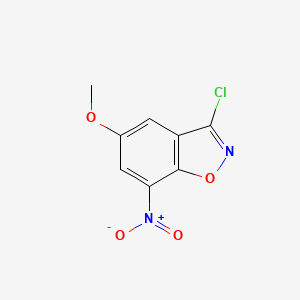


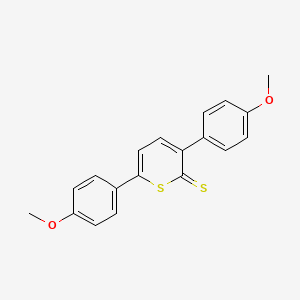
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)

